3-[(4-Carbamoylbenzoyl)sulfanyl]pyridine-2-carboxylic acid
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Overview
Description
3-[(4-Carbamoylbenzoyl)sulfanyl]pyridine-2-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group at the 2-position and a sulfanyl group linked to a 4-carbamoylbenzoyl moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Carbamoylbenzoyl)sulfanyl]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine-2-carboxylic acid core, which can be synthesized through various methods such as the Bohlmann-Rahtz pyridine synthesis or the Hantzsch dihydropyridine synthesis .
This can be achieved through nucleophilic substitution reactions using thiol reagents under appropriate conditions . Finally, the 4-carbamoylbenzoyl moiety is introduced via acylation reactions using suitable acylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are environmentally benign and cost-effective is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Carbamoylbenzoyl)sulfanyl]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols or amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Esters, amides.
Scientific Research Applications
3-[(4-Carbamoylbenzoyl)sulfanyl]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Industry: Utilized in the development of metal-organic frameworks (MOFs) for gas storage and separation.
Mechanism of Action
The mechanism of action of 3-[(4-Carbamoylbenzoyl)sulfanyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the carbamoylbenzoyl moiety can interact with various receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): Similar pyridine core but lacks the sulfanyl and carbamoylbenzoyl groups.
Nicotinic acid (3-pyridinecarboxylic acid): Similar pyridine core but lacks the sulfanyl and carbamoylbenzoyl groups.
Isonicotinic acid (4-pyridinecarboxylic acid): Similar pyridine core but lacks the sulfanyl and carbamoylbenzoyl groups.
Uniqueness
3-[(4-Carbamoylbenzoyl)sulfanyl]pyridine-2-carboxylic acid is unique due to the presence of both the sulfanyl and carbamoylbenzoyl groups, which confer distinct chemical reactivity and biological activity compared to other pyridinecarboxylic acids .
Properties
CAS No. |
62013-55-2 |
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Molecular Formula |
C14H10N2O4S |
Molecular Weight |
302.31 g/mol |
IUPAC Name |
3-(4-carbamoylbenzoyl)sulfanylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H10N2O4S/c15-12(17)8-3-5-9(6-4-8)14(20)21-10-2-1-7-16-11(10)13(18)19/h1-7H,(H2,15,17)(H,18,19) |
InChI Key |
OEMGEUVAMHWYTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)SC(=O)C2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
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